molecular formula C24H22ClN5O3 B2690235 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921830-10-6

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2690235
M. Wt: 463.92
InChI Key: RGWRNCDAQMNZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated innovative approaches to synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, studies have detailed the synthesis of pyrrolo[3,2-d]pyrimidines, pyrimidine-2,4-diones, and related structures via reactions involving amino acids, isocyanates, and other key intermediates. These methods provide pathways to novel compounds with potential biological activities, highlighting the importance of heterocyclic chemistry in drug discovery and development (El-Agrody et al., 2001), (Veerman et al., 2003).

Biological Activities and Safety Profiles

Several studies have explored the biological activities of compounds structurally related to the target compound, particularly focusing on their potential as anticonvulsant, antimicrobial, and anti-inflammatory agents. These studies not only assess the therapeutic potentials but also examine the safety profiles of the compounds, contributing to a deeper understanding of their pharmacological properties and paving the way for further development into clinically useful drugs (Rybka et al., 2017), (Abu‐Hashem et al., 2020).

Chemical Properties and Interactions

The structural analysis and physicochemical properties of related compounds have been investigated, providing insights into their interactions and potential applications. Studies on crystal structures and interactions with other molecules, such as piperazine, offer valuable information on the molecular conformations and binding affinities, which are critical for drug design and development (Singh & Vijayan, 1977).

properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-27-15-19(20-21(27)23(32)30(24(33)26-20)17-7-3-2-4-8-17)22(31)29-12-10-28(11-13-29)18-9-5-6-16(25)14-18/h2-9,14-15H,10-13H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWRNCDAQMNZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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